REACTION_CXSMILES
|
N[C@H](C=O)CCSC.C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[C:22]([O-:27])(=O)[C:23]([CH3:25])=[O:24].[Na+].C(=O)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>C(O)C>[C:30]1([CH2:25][C:23]([CH2:22][OH:27])=[O:24])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCSC)C=O
|
Name
|
|
Quantity
|
127 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at 5° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
yeast washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent in vacuo the product
|
Type
|
DISTILLATION
|
Details
|
was purified by flash distillation (200° C./1 mm)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(=O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |